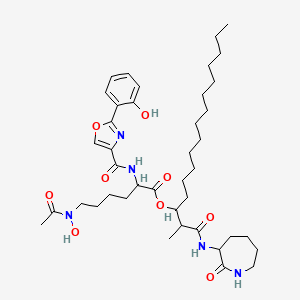
Noccardimicin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nocardimicin E is a bioactive compound derived from the genus Nocardia, which are Gram-positive, filamentous bacteria known for producing a variety of bioactive molecules with significant pharmaceutical value . Nocardimicin E is part of the nocardicin family, which are monocyclic beta-lactam antibiotics. These compounds are notable for their resistance to beta-lactamase, an enzyme that many bacteria produce to resist beta-lactam antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nocardimicin E involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a beta-lactam ring, which is a crucial structural component of the compound. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the beta-lactam ring and other functional groups .
Industrial Production Methods: Industrial production of nocardimicin E is primarily achieved through microbial fermentation. Nocardia species are cultured under controlled conditions to produce the compound in significant quantities. Advances in genetic engineering have also been employed to enhance the yield and structural diversity of nocardimicin E and related compounds .
化学反応の分析
Types of Reactions: Nocardimicin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for nocardimicin E are less documented.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Nocardicin A: Formed through the oxidation of nocardicin C.
Nocardicin G: A precursor that can be converted to nocardicin E or F.
科学的研究の応用
Nocardimicin E has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their resistance mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in treating infections caused by beta-lactamase-producing bacteria.
作用機序
Nocardimicin E exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .
類似化合物との比較
Nocardicin A: Another monocyclic beta-lactam antibiotic with similar resistance to beta-lactamase.
Nocardicin B: Structurally similar but with different functional groups.
Nocardicin G: A precursor in the biosynthesis of nocardimicin E.
Uniqueness: Nocardimicin E is unique due to its specific structural features, such as the presence of a hydroxyimino group and its resistance to beta-lactamase. This makes it particularly valuable in the treatment of infections caused by beta-lactamase-producing bacteria .
特性
分子式 |
C41H63N5O9 |
|---|---|
分子量 |
770.0 g/mol |
IUPAC名 |
[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]hexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C41H63N5O9/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)43-32-22-17-19-26-42-38(32)50)55-41(52)33(23-18-20-27-46(53)30(3)47)44-39(51)34-28-54-40(45-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,51) |
InChIキー |
PIFYJYLXAXDUEB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















